

Biological Function and Kinetic Profiling of Ac-Tyr-Lys-NH2

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Compound of Interest

Compound Name: Ac-Tyr-Lys-NH2 Trifluoroacetate

CAS No.: 270597-64-3

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Executive Summary

Ac-Tyr-Lys-NH2 is a synthetic dipeptide amide that serves a dual function in modern biochemistry:

- **Biocatalytic Model Substrate:** It is the "gold standard" product for characterizing kinetically controlled peptide synthesis catalyzed by serine proteases (specifically -Chymotrypsin and Subtilisin) in non-aqueous media.^[1] It allows researchers to quantify the nucleophile partitioning between hydrolysis (water) and aminolysis (amine), a critical parameter in designing enzymatic drug synthesis processes.
- **Neurobiological Probe:** As a minimal fragment of the Tau protein (homologous to the aggregation-prone PHF6 region), it is utilized in Alzheimer's research to investigate post-translational modifications (acetylation/phosphorylation) and the kinetics of amyloid fibril formation.

This guide focuses on its primary kinetic application: measuring the Nucleophile Partitioning Coefficient (

) and optimizing protease activity in organic solvents.

Molecular Profile

- IUPAC Name: N-acetyl-L-tyrosyl-L-lysine amide[1]

- Sequence: Ac-Tyr-Lys-NH

(Ac-YK-NH

)[1][2]

- Molecular Weight: ~350.4 Da[1]

- Physicochemical Properties:

- Solubility: High in water; moderate in polar organic solvents (DMF, DMSO).[1]

- pKa: Contains a phenolic hydroxyl (Tyr, pKa ~10) and an

-amino group (Lys, pKa ~10.5).[1]

- Stability: Resistant to exopeptidases requiring a free N-terminus (e.g., Cathepsin C) due to acetylation.[1]

Enzymological Context: Kinetically Controlled Synthesis

The most significant "biological function" of Ac-Tyr-Lys-NH₂ in an experimental context is its role as the target product in the

-Chymotrypsin-catalyzed synthesis reaction.[1] Unlike thermodynamic synthesis (which relies on equilibrium shifts), kinetic synthesis relies on the rapid formation of an acyl-enzyme intermediate and its subsequent deacylation by a specific nucleophile (Lys-NH

) rather than water.[1]

Mechanism of Action

The reaction proceeds via a Ping-Pong Bi-Bi mechanism modified for nucleophilic competition:

- Acylation: The enzyme (E) reacts with an activated ester substrate (Ac-Tyr-OEt) to form the covalent Acyl-Enzyme Intermediate (Ac-Tyr-E), releasing ethanol.[1]
- Partitioning: The Acyl-Enzyme is attacked by either:
 - Water (): Leading to hydrolysis (Product: Ac-Tyr-OH).[1] (Undesired)
 - Nucleophile (Lys-NH): Leading to aminolysis (Product: Ac-Tyr-Lys-NH).[1] (Desired)

Key Kinetic Parameter: Partition Constant ()

The efficiency of Ac-Tyr-Lys-NH₂ formation is defined by the partition constant

, which is the ratio of the rate constants for deacylation by the nucleophile (

) and hydrolysis (

): [1]

Where:

- = Concentration of Ac-Tyr-Lys-NH [1]
- = Concentration of Ac-Tyr-OH[1]
- = Concentration of nucleophile (Lys-NH) [1]

Field Insight: In 60% Dimethylformamide (DMF), Chymotrypsin immobilized on poly-acrylate can achieve a synthesis yield of 95% for Ac-Tyr-Lys-NH₂, compared to negligible yields in aqueous buffer due to hydrolysis dominance.[1]

Kinetic Analysis & Experimental Protocol

This protocol describes the standard assay for measuring the kinetic efficiency of Ac-Tyr-Lys-NH₂ synthesis, used to validate enzyme formulations (e.g., cross-linked enzyme crystals, CLECs) or solvent systems.[1]

Materials

- Enzyme:

-Chymotrypsin (bovine pancreas), lyophilized or immobilized.[1]
- Acyl Donor: N-Acetyl-L-Tyrosine Ethyl Ester (Ac-Tyr-OEt), 10–50 mM.[1]
- Nucleophile: L-Lysine Amide (Lys-NH

), 20–100 mM.[1]
- Solvent System: 50-60% DMF in 0.1 M Tris-HCl buffer, pH 8.0 (optimal for nucleophile deprotonation).
- Analysis: HPLC with C18 column, UV detection at 280 nm (Tyrosine absorbance).

Step-by-Step Workflow

- Substrate Preparation: Dissolve Ac-Tyr-OEt and Lys-NH

in the DMF/Buffer mixture.[1] Ensure the pH is adjusted after solvent addition (apparent pH ~8.0).
- Reaction Initiation: Add the enzyme (0.1 mg/mL final conc) to the substrate mixture at 25°C.
- Sampling: Withdraw aliquots (50

L) at 1-minute intervals for the first 10 minutes (initial rate phase).
- Quenching: Quench samples immediately in 200

L of 1% Trifluoroacetic acid (TFA) in acetonitrile to stop the reaction.

- Quantification: Inject onto HPLC. Elute with a gradient of Water/Acetonitrile (+0.1% TFA).
 - Retention Times (Typical): Lys-NH
(void), Ac-Tyr-OH (early), Ac-Tyr-Lys-NH
(mid), Ac-Tyr-OEt (late).[1]
- Calculation: Plot the concentration of Ac-Tyr-Lys-NH vs. time. Calculate the initial velocity (). Determine and by varying the concentration of Lys-NH while keeping Ac-Tyr-OEt constant (saturated).

Data Presentation: Kinetic Parameters

Parameter	Definition	Typical Value (60% DMF)	Relevance
	Max rate of synthesis	1.2 mol/min/mg	Measures catalytic turnover.[1]
	Affinity for Lys-NH	15 - 25 mM	Lower values indicate better nucleophile recognition.[1]
Yield (%)	Conversion efficiency	>90%	Indicates suppression of hydrolysis.[1]

Biological Relevance in Drug Development (Tau Pathology)

Beyond biocatalysis, Ac-Tyr-Lys-NH₂ is relevant to Alzheimer's Disease (AD) research.[1]

- **Tau Fragment Homology:** The sequence represents a minimal motif of the Tau microtubule-binding domain.
- **Acetylation Target:** The Lysine residue in Ac-Tyr-Lys-NH₂ mimics Lys residues (e.g., K280, K281) in Tau that are subject to acetylation by CBP/p300 and deacetylation by SIRT1/HDAC6.[1]
- **Application:** It is used as a substrate in high-throughput screening (HTS) assays to identify inhibitors of Tau-modifying enzymes.[1] The small size allows for easier NMR monitoring or mass spectrometry analysis compared to full-length Tau.[1]

Visualization: Kinetic Pathway

The following diagram illustrates the competition between Hydrolysis and Aminolysis (Synthesis) mediated by the Acyl-Enzyme intermediate.

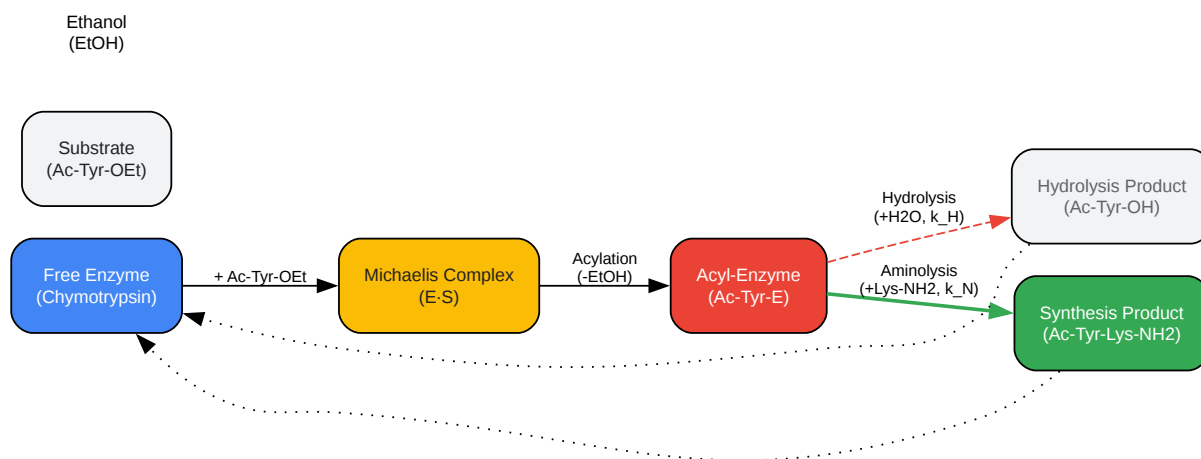


Figure 1: Kinetic partitioning in Chymotrypsin-catalyzed synthesis of Ac-Tyr-Lys-NH₂.

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Caption: Figure 1: Kinetic partitioning in Chymotrypsin-catalyzed synthesis of Ac-Tyr-Lys-NH₂. The green path represents the desired synthesis favored in organic media.

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